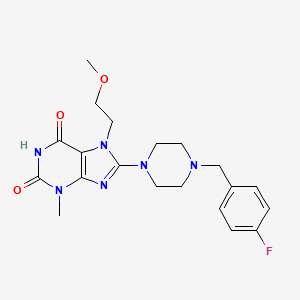

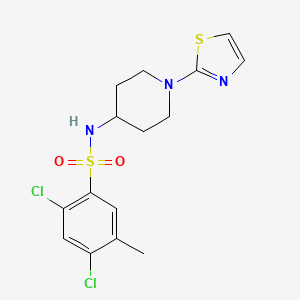

![molecular formula C20H23NO5S B2912164 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034606-76-1](/img/structure/B2912164.png)

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H23NO5S and its molecular weight is 389.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Sulfonamide Compounds in Antimicrobial Research

Sulfonamide compounds have shown significant potential in antimicrobial applications. For instance, new N-substituted sulfonamides bearing a benzodioxane moiety have demonstrated potent antibacterial activity against various Gram-negative and Gram-positive strains. The synthesis of such compounds often involves the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with specific sulfonyl chlorides, followed by reactions with alkyl/aralkyl halides, showcasing their therapeutic potential in combating bacterial infections (Abbasi et al., 2016).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory properties of sulfonamide compounds have been explored for therapeutic applications. Certain derivatives of sulfonamides, incorporating benzodioxane and acetamide moieties, have shown substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These findings indicate the potential utility of such compounds in the treatment of diseases related to enzyme dysfunction, such as diabetes and Alzheimer's disease (Abbasi et al., 2019).

Antibacterial and Enzyme Inhibitory Properties

Research has also focused on the design and synthesis of sulfonamides with a 1,4-benzodioxane nucleus, showing promising biological activities. These compounds have been evaluated for their antimicrobial activities against a range of bacterial and fungal species, as well as for their enzyme inhibitory properties against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. Such studies highlight the dual potential of sulfonamide compounds in both antimicrobial resistance and enzyme-related therapeutic areas (Irshad et al., 2019).

Sulfonamides as Functional Groups in Drug Design

The sulfonamide group is a pivotal functional group in drug design, appearing in many marketed drugs across various therapeutic areas. The presence of the sulfonamide moiety in drugs, particularly sulfonamide antibacterials, is critical for their mechanism of action as inhibitors of tetrahydropteroic acid synthetase. Despite concerns regarding hypersensitivity and other side effects historically associated with "sulfa drugs," contemporary research emphasizes the significance and safety of the sulfonamide group in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010).

作用機序

Target of Action

The primary targets of this compound are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase participates in the metabolism of arachidonic acid, a key player in inflammation.

Mode of Action

The compound exhibits moderate to weak inhibition of cholinesterase and lipoxygenase enzymes . By inhibiting these enzymes, the compound can potentially alter neurotransmission and inflammatory responses.

Biochemical Pathways

The compound’s action on cholinesterase affects the cholinergic pathway , which is involved in many functions including muscle movement, breathing, heart rate, and learning. Its action on lipoxygenase impacts the arachidonic acid pathway , influencing the production of leukotrienes, which are involved in inflammatory responses .

Result of Action

The inhibition of cholinesterase and lipoxygenase by the compound could potentially lead to increased acetylcholine levels and decreased leukotriene production. This could result in altered neurotransmission and reduced inflammation . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the synthesis of similar compounds has been carried out in aqueous alkaline media . .

特性

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c22-18(16-6-8-19-20(12-16)26-10-9-25-19)13-21-27(23,24)17-7-5-14-3-1-2-4-15(14)11-17/h5-8,11-12,18,21-22H,1-4,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIXLGFMGIALRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCCO4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

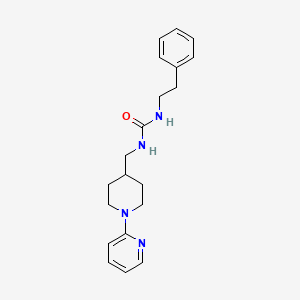

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]but-2-enamide](/img/structure/B2912081.png)

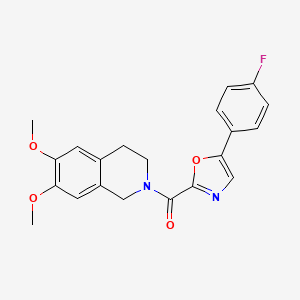

![N-(2-chlorobenzyl)-2-(9-fluoro-2-methyl-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2912088.png)

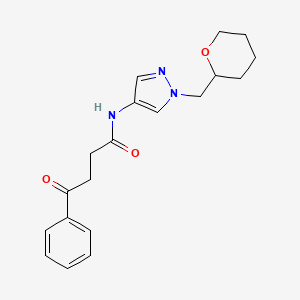

![2-(3,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2912090.png)

![N-cyclohexyl-6-[(methylsulfinyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B2912093.png)

![2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2912094.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2912096.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2912097.png)

![4-chloro-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2912099.png)